4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol
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Overview
Description
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is an organic compound characterized by the presence of a phenol group and a chlorinated phenyl group connected via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol typically involves the reaction of 4-chlorobenzaldehyde with phenol in the presence of a base, followed by a Wittig reaction to form the ethenyl linkage. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chlorinated phenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-[(E)-2-(3-Chlorophenyl)ethenyl]phenol
- 4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-1-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazinone
- 1-[(E)-2-(4-Chlorophenyl)ethenyl]-4-nitrobenzene
Comparison: 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is unique due to its specific ethenyl linkage and the presence of both phenol and chlorinated phenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
18951-46-7 |
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Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+ |
InChI Key |
MYQBBEYFTBZYRE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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